

Application Notes and Protocols for Aflatoxin B2 Extraction from Complex Food Matrices

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Compound of Interest

Compound Name: Aflatoxin B2

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This document provides detailed application notes and protocols for the extraction of **Aflatoxin B2** (AFB2) from complex food matrices. The methodologies outlined are based on established and validated techniques, offering reliable and reproducible results for research and quality control purposes.

Introduction

Aflatoxins are mycotoxins produced by certain molds (*Aspergillus flavus* and *Aspergillus parasiticus*) and are among the most poisonous and carcinogenic substances known.[1][2] **Aflatoxin B2**, a dihydro derivative of Aflatoxin B1, is a common contaminant in various food commodities, including cereals, nuts, spices, and dried fruits.[1][2][3] Due to its potential health risks, regulatory bodies worldwide have set stringent maximum levels for aflatoxins in food.[4] [5] Accurate and sensitive analytical methods are therefore crucial for monitoring AFB2 levels to ensure food safety.[5][6]

This guide details three primary extraction and clean-up techniques: Immunoaffinity Chromatography (IAC), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance of different extraction and analytical methods for the determination of **Aflatoxin B2** in various food matrices.

Food Matrix	Extraction Method	Analytical Method	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Cereal-based Baby Food	Solid-Liquid Extraction	LC-ESI-MS/MS	87.5	0.0075	0.025	[7]
Ground Hazelnut	Immunoaffinity SPE	HPLC-FLD	Good	0.1	0.1	[4] [5] [6]
Peanuts	Acetonitrile/Water (6/4, v/v) + IAC	UPLC-FLD	92.6 - 99.2	0.025 - 0.1	0.075 - 0.3	[8]
Raisins	Methanol/Water (8/2, v/v) + IAC	UPLC-FLD	78.7 - 99.4	0.025 - 0.1	0.075 - 0.3	[8]
Senna Leaves & Pods	Dispersive Liquid-Liquid Microextraction (DLLME)	HPLC-FLD	83.50 - 102.73	-	2 - 50	[9]
Corn, Raw Peanuts, Peanut Butter	Methanol/Water (70:30) + IAC	HPLC-FLD	-	-	-	[10]
Pistachios	Methanol/Water + n-Hexane + IAC	RP-HPLC-PCD-FLD	>80 (B1, B2, G1), >60 (G2)	-	-	
Cereals and Nuts	Acetonitrile/Water (84:16, v/v) + C18 or	LC-MS/MS	-	<0.15	<0.5	[3]

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Experimental Protocols

Immunoaffinity Chromatography (IAC) Cleanup

Immunoaffinity chromatography is a highly selective method that utilizes monoclonal antibodies specific to aflatoxins for their isolation and concentration from complex sample extracts.[\[10\]](#)

Protocol for **Aflatoxin B2** Extraction from Ground Hazelnut using IAC:

- Sample Preparation:
 - Weigh 20 g of the ground hazelnut sample.[\[4\]](#)
 - For recovery experiments, spike the sample with a known concentration of aflatoxin standard solution.[\[4\]](#)[\[6\]](#)
- Extraction:
 - Add an appropriate extraction solvent. A common choice is a mixture of methanol and water (e.g., 70:30 v/v).[\[10\]](#)
 - Stir the mixture for 15 minutes.[\[4\]](#)
 - Filter the extract through a folded filter paper.[\[4\]](#)
- Dilution and IAC Cleanup:
 - Take 14 mL of the lower liquid phase of the filtrate and mix it with 86 mL of Phosphate Buffered Saline (PBS) at pH 7.2.[\[4\]](#)
 - Load 50 mL of the diluted extract onto the immunoaffinity SPE cartridge at a flow rate of 1-2 drops per second.[\[4\]](#)
 - Wash the cartridge with 10 mL of water to remove interfering substances.[\[4\]](#)

- Elution:
 - Elute the bound aflatoxins with 2 mL of methanol. Apply the first 1 mL and allow it to react for 5 minutes before eluting completely with the remaining 1 mL.[4]
- Final Preparation for HPLC-FLD Analysis:
 - Dilute the eluate 1:2 with 1% acetic acid.[4]
 - Filter the final solution through a 0.2 µm regenerated cellulose membrane into an HPLC vial for injection.[4]

Workflow for Immunoaffinity Chromatography (IAC) Cleanup



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Caption: Workflow for **Aflatoxin B2** Extraction using Immunoaffinity Chromatography.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample preparation that isolates analytes from a liquid phase by retaining them on a solid stationary phase.[10]

Protocol for **Aflatoxin B2** Extraction from Peanut Paste using SPE:

- Sample Extraction:
 - Weigh 50 g of aflatoxin-free peanut paste.
 - Add 200 mL of 84:16 acetonitrile:water.
 - Extract for 3 minutes using a high-speed blender (approx. 15,000 rpm).

- Filter the blended mixture through qualitative filter paper.
- Allow the filtered extract to stand overnight to separate peanut oils.
- Decant the aqueous sample and centrifuge at 5000 rpm for 5 minutes.
- SPE Cleanup:
 - Load a specified volume of the supernatant onto a pre-conditioned SPE cartridge (e.g., Supel Tox AflaZea).
 - Wash the cartridge to remove interferences.
 - Elute the aflatoxins with a suitable solvent.
- Derivatization (for enhanced fluorescence detection):
 - Pipette 200 µL of the cleaned extract into a microreactor vessel.
 - Add 300 µL of derivatization solution (70:20:10 water:trifluoroacetic acid:acetic acid).
 - Heat the mixture at 65 °C for 25 minutes.
 - Cool to room temperature.
 - Add 500 µL of mobile phase (20:80 acetonitrile:water) to bring the final volume to 1 mL.
 - Vortex for 30 seconds and transfer to an autosampler vial for HPLC analysis.

Workflow for Solid-Phase Extraction (SPE)



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Caption: Workflow for **Aflatoxin B2** Extraction using Solid-Phase Extraction.

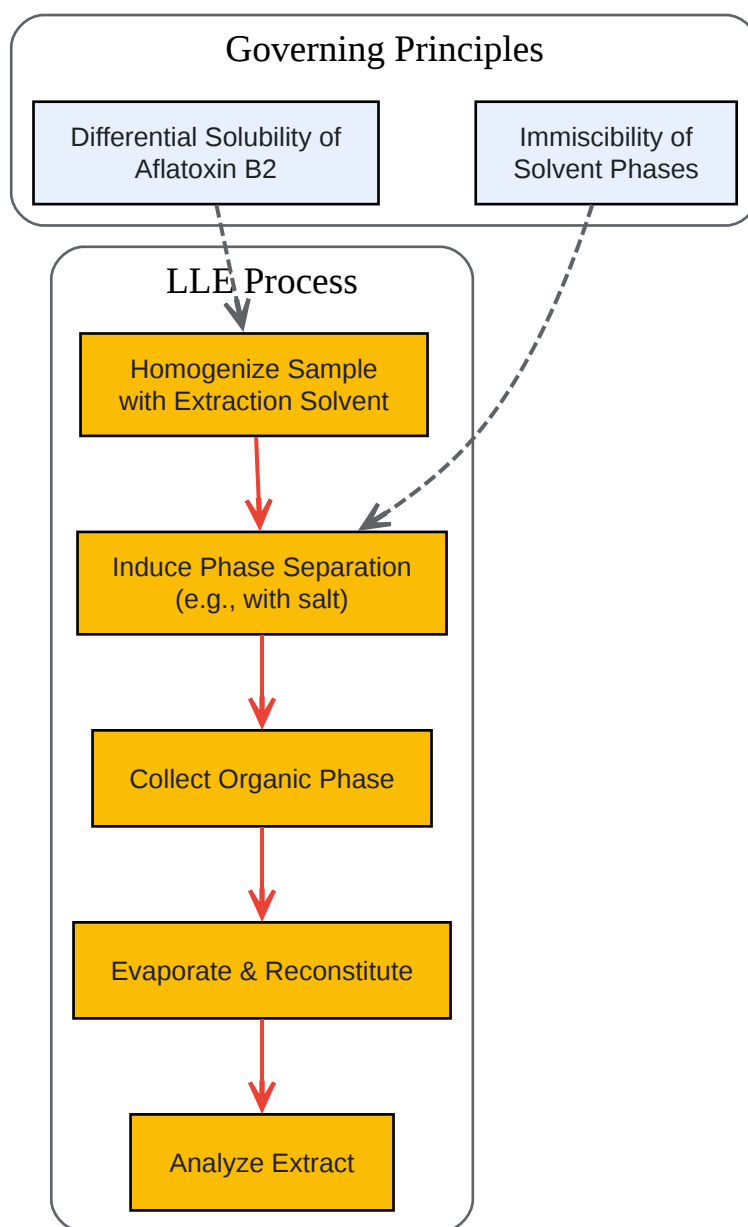
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a simple and cost-effective method based on the differential solubility of the analyte in two immiscible liquid phases.^{[1][2]}

General Protocol for LLE:

- Sample Homogenization:
 - Homogenize the food sample with an extraction solvent, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and water.^[1]
- Phase Separation:
 - Add a salt (e.g., sodium chloride) to induce phase separation between the aqueous and organic layers.
 - Centrifuge the mixture to achieve clear separation.
- Extraction:
 - Collect the organic phase containing the aflatoxins.
 - The extraction may be repeated to improve recovery.
- Evaporation and Reconstitution:
 - Evaporate the organic solvent to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Logical Relationship for Liquid-Liquid Extraction (LLE)



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Caption: Logical Flow of the Liquid-Liquid Extraction Process.

Concluding Remarks

The choice of extraction method for **Aflatoxin B2** depends on the food matrix, the required level of sensitivity, available equipment, and cost considerations. Immunoaffinity chromatography offers high selectivity and is suitable for complex matrices, while solid-phase extraction provides a good balance of cleanup efficiency and versatility. Liquid-liquid extraction,

though less clean, is a simple and inexpensive option for certain applications. For all methods, subsequent analysis by HPLC-FLD or LC-MS/MS is necessary for accurate quantification.[1][11][12] It is recommended to validate the chosen method for each specific food matrix to ensure reliable results.

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- To cite this document: BenchChem. [Application Notes and Protocols for Aflatoxin B2 Extraction from Complex Food Matrices]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190438#aflatoxin-b2-extraction-from-complex-food-matrices]

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